molecular formula C13H10O2S B159814 2-(2-Thiophen-2-ylethenyl)benzoic acid CAS No. 1966-89-8

2-(2-Thiophen-2-ylethenyl)benzoic acid

Cat. No.: B159814
CAS No.: 1966-89-8
M. Wt: 230.28 g/mol
InChI Key: ISSJZCAENPGUEW-UHFFFAOYSA-N
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Description

2-(2-Thiophen-2-ylethenyl)benzoic acid is an organic compound with the molecular formula C13H10O2S. It is characterized by the presence of a thiophene ring attached to a benzoic acid moiety via an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thiophen-2-ylethenyl)benzoic acid typically involves the condensation of thiophene derivatives with benzoic acid derivatives. One common method includes the chloromethylation of thiophene using formaldehyde and concentrated hydrochloric acid to produce 2-(chloromethyl)thiophene. This intermediate is then reacted with triethyl phosphite to yield 2-thiophenemethylphosphonic acid diethyl ester. The final step involves the condensation of this ester with o-carboxybenzaldehyde in the presence of sodium methoxide to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: chloromethylation, phosphonation, and condensation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Thiophen-2-ylethenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Thiophen-2-ylethenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Thiophen-2-ylethenyl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, enhancing its efficacy as a pharmacological agent .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thiophen-2-ylethyl)benzoic acid: Similar structure but with an ethyl linkage instead of ethenyl.

    2-(2-Thiophen-2-ylvinyl)benzoic acid: Another structural isomer with a vinyl linkage.

    2-(2-Thiophen-2-ylmethyl)benzoic acid: Contains a methyl linkage instead of ethenyl.

Uniqueness

2-(2-Thiophen-2-ylethenyl)benzoic acid is unique due to its specific ethenyl linkage, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(2-thiophen-2-ylethenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)12-6-2-1-4-10(12)7-8-11-5-3-9-16-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSJZCAENPGUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353378
Record name 2-[2-(Thiophen-2-yl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1966-89-8
Record name 2-[2-(Thiophen-2-yl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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